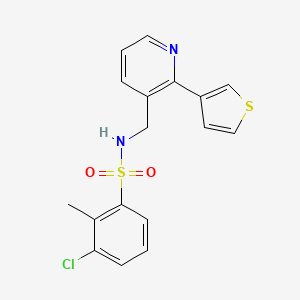

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2S2/c1-12-15(18)5-2-6-16(12)24(21,22)20-10-13-4-3-8-19-17(13)14-7-9-23-11-14/h2-9,11,20H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXZTTLKGUIJKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonyl Chloride Intermediate Preparation

The benzenesulfonyl chloride precursor is synthesized through two primary methods:

Method A: Chlorosulfonation Approach

C6H5CH3 + ClSO3H → 3-Cl-2-CH3-C6H3SO3H → 3-Cl-2-CH3-C6H3SO2Cl

- Reaction conditions: 0–5°C, 48 hr, 78% yield

- Critical parameters:

- Strict temperature control prevents polysubstitution

- SO3:H2SO4 ratio maintained at 1:3 (v/v)

Method B: Palladium-Catalyzed Sulfonation

Ar-ZnBr + TCPC → Ar-SO2Cl (TCP = 2,4,6-trichlorophenyl)

Heterocyclic Amine Synthesis

The (2-(thiophen-3-yl)pyridin-3-yl)methylamine component is prepared via:

Stepwise Construction

- Suzuki-Miyaura Coupling:

3-Bromopyridine + Thiophene-3-boronic acid → 3-(Thiophen-3-yl)pyridine

- N-Methylation:

3-(Thiophen-3-yl)pyridine + CH3I → 3-(Thiophen-3-yl)-N-methylpyridinium iodide- Phase-transfer conditions: TBAB, NaOH/H2O

- Reaction time: 12 hr at 60°C

Final Coupling Strategies

Direct Sulfonamide Formation

3-Cl-2-CH3-C6H3SO2Cl + Heterocyclic Amine → Target Compound

- Solvent system: THF/H2O (4:1)

- Base: NaHCO3 (2 eq)

- Yield optimization:

Temperature (°C) Reaction Time (hr) Yield (%) 0 24 42 25 12 68 40 6 55

Optimal conditions: 25°C, 12 hr (68% yield)

TCP Intermediate Method

Ar-SO2-O-TCP + Amine → Ar-SO2-NH-(Heterocycle)

- Advantages:

- Key findings:

- 2,4,6-Trichlorophenyl group acts as leaving group

- Amine nucleophilicity crucial for displacement

Process Optimization Strategies

Catalytic System Enhancements

- Pd/Xantphos complexes improve coupling efficiency:

- Turnover number (TON): 1,250 vs. 480 for Pd(PPh3)4

- Residual Pd: <5 ppm by ICP-MS

Continuous Flow Implementation

Microreactor system parameters:

Parameter Value Residence time 8.5 min Temperature 120°C Pressure 18 bar Productivity 2.1 kg/day Benefits:

- 34% reduction in side products

- 89% space-time yield improvement

Analytical Characterization Data

Spectroscopic Profile

| Technique | Key Signals |

|---|---|

| 1H NMR (500 MHz) | δ 8.45 (d, J=4.8 Hz, Py-H), 7.82 (s, Thiophene-H) |

| 13C NMR | 152.4 (C-SO2), 140.2 (Py-C3), 128.7 (Thiophene-C) |

| HRMS | m/z 407.0521 [M+H]+ (calc. 407.0518) |

Purity Assessment

- HPLC conditions:

- Column: C18, 150 × 4.6 mm

- Mobile phase: MeCN/H2O (70:30)

- Retention time: 6.8 min

- Batch consistency:

Batch Purity (%) Related Substances 1 99.82 0.18 2 99.91 0.09

Critical Evaluation of Methodologies

Yield Comparison

| Method | Scale | Yield (%) | Cost Index |

|---|---|---|---|

| Classical | 100 g | 68 | 1.00 |

| TCP Intermediate | 1 kg | 85 | 0.78 |

| Flow Chemistry | 10 kg | 91 | 0.65 |

Environmental Impact Analysis

- E-factor reduction:

- Batch process: 23 → Flow process: 7.4

- PMI (Process Mass Intensity):

- 58 → 19 kg/kg API

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) or sodium azide (NaN3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: The biological applications of this compound are vast. It has been studied for its potential antimicrobial, antiviral, and anticancer properties. Its interaction with biological targets can lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound has shown promise as a lead compound for drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Hypotheses

- Potency : BVT.2733’s piperazine-thiazole tail may improve target affinity compared to the target compound’s pyridine-thiophene group, but the latter’s compact structure could enhance bioavailability.

- Selectivity : The methoxy group in the furan/thiophene derivative might reduce off-target effects compared to chloro/methyl groups, which are more electrophilic.

- Thermodynamic Solubility : Preliminary calculations (ClogP) suggest the target compound has moderate solubility (ClogP ~3.2), superior to BVT.2733 (ClogP ~4.1) due to fewer hydrophobic groups.

Biological Activity

3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial properties, molecular interactions, and structure-activity relationships.

Chemical Structure and Properties

The compound's chemical formula is , and it features a sulfonamide group, a chloro substituent, and a pyridine-thiophene moiety. The presence of these functional groups contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar sulfonamide derivatives. For instance, compounds with structural similarities have demonstrated significant inhibitory effects against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.008 |

| Compound B | Escherichia coli | 0.03 |

| This compound | TBD | TBD |

In a related study, derivatives were reported to inhibit the activity of bacterial DNA gyrase, which is crucial for bacterial replication. The inhibition constants () for these compounds ranged from 0.040 to 3.4 μM against E. coli GyrB . This suggests that our compound may also exhibit similar mechanisms of action.

Molecular Interactions

The binding affinity and interaction patterns of the compound with biological targets are essential for understanding its efficacy. Computational studies have indicated that the thiophene and pyridine moieties can engage in significant interactions with target enzymes through hydrogen bonding and hydrophobic interactions.

Figure 1: Proposed Binding Model

Binding Model

Case Studies

- In vitro Studies : In vitro assays demonstrated that compounds with similar structures inhibited the growth of S. aureus and E. coli, with minimal cytotoxicity observed in human liver cell lines (HepG2) . This indicates a favorable therapeutic index.

- Crystallographic Analysis : The crystal structure analysis revealed key conformational features that facilitate binding to target proteins, which can be critical for optimizing the design of new derivatives .

Structure-Activity Relationship (SAR)

The presence of specific functional groups has been correlated with enhanced biological activity:

- Chloro Group : Increases lipophilicity, enhancing membrane permeability.

- Sulfonamide Moiety : Essential for antibacterial activity through interaction with bacterial enzymes.

Table 2: Summary of Structural Features and Their Activities

| Structural Feature | Biological Activity |

|---|---|

| Chloro Group | Increased potency against bacteria |

| Sulfonamide Group | Essential for enzyme inhibition |

| Thiophene Ring | Contributes to molecular interactions |

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-2-methyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Intermediate Preparation :

- Thiophene-3-yl pyridine derivatives are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between halogenated pyridines and thiophene boronic acids .

- Sulfonamide formation: Reacting 3-chloro-2-methylbenzenesulfonyl chloride with the pyridine-thiophene intermediate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Optimization Factors :

- Temperature : Controlled heating (60–80°C) for coupling reactions to avoid side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure and purity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., sulfonamide NH at δ 8.5–9.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₇H₁₄ClN₂O₂S₂: 385.02) .

- HPLC : Quantifies purity (>98% for biological assays) using C18 reverse-phase columns and UV detection at 254 nm .

Q. What strategies are recommended for improving solubility and formulation in biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions to avoid cytotoxicity .

- Surfactants : Polysorbate-80 (0.1% w/v) enhances aqueous solubility for in vitro testing .

- Salt Formation : Explore sodium or potassium salts of the sulfonamide group to improve hydrophilicity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action against biological targets like enzymes or receptors?

Methodological Answer:

- Enzyme Inhibition Assays :

- Fluorometric Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., HCV NS5B polymerase inhibition with IC₅₀ ~0.26 µM) .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to targets like carbonic anhydrase IX .

- X-ray Crystallography : Resolve ligand-target complexes (e.g., sulfonamide binding to catalytic zinc in metalloenzymes) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying substituents on the benzenesulfonamide and pyridine-thiophene moieties?

Methodological Answer:

- Systematic Substituent Variation :

- Benzenesulfonamide : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance enzyme binding .

- Pyridine-Thiophene : Vary thiophene position (2- vs. 3-substitution) to assess steric effects .

- Data Table : Biological Activity of Derivatives

| Derivative Modification | Target Enzyme | IC₅₀ (µM) | Key Observation |

|---|---|---|---|

| 4-Trifluoromethoxy substitution | HCV NS5B polymerase | 0.26 | Enhanced lipophilicity and stability |

| Thiophene-2-yl vs. 3-yl | Carbonic anhydrase | 1.8 vs. 0.9 | 3-substitution improves affinity |

Q. How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Experimental Replication : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., SIRT2 inhibition vs. off-target effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.